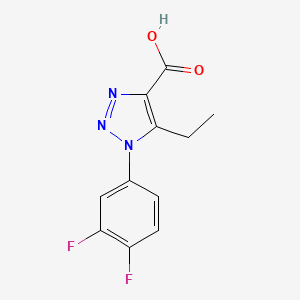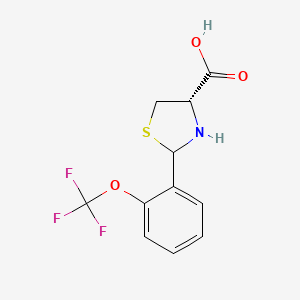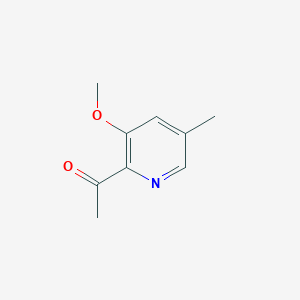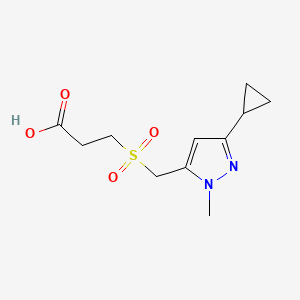
(3-Nitropyridin-4-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Nitropiridin-4-IL)metanamina es un compuesto orgánico con la fórmula molecular C6H7N3O2. Es un derivado de la piridina, un compuesto orgánico heterocíclico básico. El compuesto se caracteriza por la presencia de un grupo nitro (-NO2) en la posición 3 y un grupo amino (-NH2) en la posición 4 del anillo de piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (3-Nitropiridin-4-IL)metanamina típicamente implica la nitración de derivados de piridina seguida de aminación. Un método común involucra la reacción de piridina con pentóxido de nitrógeno (N2O5) en un solvente orgánico para formar el ion N-nitropiridinio. Este intermedio luego reacciona con dióxido de azufre (SO2) y bisulfito (HSO3-) en agua para producir 3-nitropiridina . El grupo nitro luego se reduce a un grupo amino utilizando agentes reductores como hierro y ácido acético en etanol .
Métodos de Producción Industrial
La producción industrial de (3-Nitropiridin-4-IL)metanamina puede implicar síntesis de flujo continuo para garantizar la seguridad y la eficiencia. Por ejemplo, se puede emplear una síntesis de flujo continuo de dos pasos, donde el N-óxido de piridina se nitra con ácido nítrico (HNO3) y ácido sulfúrico (H2SO4) para formar N-óxido de 4-nitropiridina, que luego se reduce al producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones
(3-Nitropiridin-4-IL)metanamina experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede oxidar aún más en condiciones oxidantes fuertes.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como hierro y ácido acético.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo nitro es reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Agentes oxidantes fuertes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: El hierro y el ácido acético en etanol se utilizan comúnmente para la reducción del grupo nitro.
Sustitución: Los nucleófilos como el amoníaco o las aminas se pueden utilizar para reacciones de sustitución.
Principales Productos Formados
Reducción: El producto principal es la amina correspondiente, (3-Aminopiridin-4-IL)metanamina.
Sustitución: Dependiendo del nucleófilo utilizado, se pueden formar varios derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
(3-Nitropiridin-4-IL)metanamina tiene varias aplicaciones en la investigación científica:
Biología: El compuesto se puede utilizar en el estudio de las interacciones enzimáticas y como ligando en ensayos bioquímicos.
Mecanismo De Acción
El mecanismo de acción de (3-Nitropiridin-4-IL)metanamina implica su interacción con los objetivos moleculares a través de sus grupos funcionales. El grupo nitro puede participar en reacciones redox, mientras que el grupo amino puede formar enlaces de hidrógeno e interactuar con varias moléculas biológicas. Estas interacciones pueden modular la actividad de las enzimas y los receptores, lo que lleva a efectos biológicos específicos .
Comparación Con Compuestos Similares
Compuestos Similares
(6-Nitropiridin-3-IL)metanamina: Estructura similar pero con el grupo nitro en la posición 6.
4-Aminopiridina: Carece del grupo nitro pero tiene un grupo amino en la posición 4.
3-Nitropiridina: Contiene solo el grupo nitro en la posición 3 sin el grupo amino.
Unicidad
(3-Nitropiridin-4-IL)metanamina es única debido a la presencia de ambos grupos nitro y amino en el anillo de piridina. Esta doble funcionalidad le permite participar en una gama más amplia de reacciones químicas e interacciones en comparación con sus análogos, lo que la convierte en un compuesto versátil en diversas aplicaciones.
Propiedades
Número CAS |
1060804-43-4 |
|---|---|
Fórmula molecular |
C6H7N3O2 |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
(3-nitropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H7N3O2/c7-3-5-1-2-8-4-6(5)9(10)11/h1-2,4H,3,7H2 |
Clave InChI |
WPOWHFXXQDTQGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1CN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-iodobenzo[d]thiazole](/img/structure/B11812965.png)










![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)

